1H-benzotriazol-1-yl(5-methylfuran-2-yl)methanone
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Overview
Description
1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE is a chemical compound that combines a furan ring with a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE typically involves the reaction of 5-METHYLFURAN-2-CARBONYL chloride with 1,2,3-BENZOTRIAZOLE. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield 5-methylfuran-2-methanol .
Scientific Research Applications
1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, while the furan ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-METHYLFURAN-2-CARBONYL chloride: A precursor in the synthesis of 1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE.
1,2,3-BENZOTRIAZOLE: The benzotriazole moiety used in the synthesis.
2,5-Dimethylfuran: A similar furan derivative with different substituents
Uniqueness
1-(5-METHYLFURAN-2-CARBONYL)-1,2,3-BENZOTRIAZOLE is unique due to the combination of the furan and benzotriazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
benzotriazol-1-yl-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-7-11(17-8)12(16)15-10-5-3-2-4-9(10)13-14-15/h2-7H,1H3 |
InChI Key |
VAPSWOUHVVVZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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